Ecdysterone 20,22-monoacetonide
Overview
Description
Ecdysterone 20,22-monoacetonide is a derivative of ecdysteroids, which are polyhydroxylated sterols functioning as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . This compound is particularly notable for its structural modifications, which enhance its biological activity and stability.
Mechanism of Action
Target of Action
Ecdysterone 20,22-monoacetonide is a type of ecdysteroid, which is a hormone found in insects . The primary targets of this compound are insects, crustaceans, fungi, and nematodes . It functions as a molting and metamorphosis hormone . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .
Mode of Action
This compound interacts with its targets by binding to specific receptors. In arthropods, it acts through the ecdysone receptor . This binding triggers a series of biochemical reactions that lead to molting and metamorphosis in insects and crustaceans . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In insects, it regulates larval molts, onset of puparium formation, and metamorphosis . These hormones are hydrophobic, allowing them to traverse lipid membranes and permeate the tissues of an organism .
Pharmacokinetics
It is known that ecdysteroids are metabolized in the liver and excreted in the urine . The half-life of ecdysteroids is between 4-9 hours . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In insects and crustaceans, it triggers molting and metamorphosis . In humans, it is hypothesized to result in muscle hypertrophy . It is also used in some supplements that aim to enhance physical performance .
Biochemical Analysis
Biochemical Properties
Ecdysterone 20,22-monoacetonide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in its metabolism and activation . Additionally, this compound binds to the Mas1 receptor, a key component of the renin-angiotensin system, which mediates many of its biological effects . These interactions are crucial for its role in regulating cellular processes and metabolic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Mas1 receptor, leading to downstream signaling events that promote anabolic, hypolipidemic, and anti-inflammatory effects . Additionally, this compound has been found to enhance protein synthesis and inhibit protein degradation, contributing to its anabolic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the Mas1 receptor, triggering a cascade of signaling events that regulate various cellular functions . This compound also interacts with cytochrome P450 enzymes, which facilitate its metabolism and activation . These interactions result in the modulation of gene expression and enzyme activity, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects may diminish over time due to metabolic degradation . Long-term exposure to this compound has been associated with sustained anabolic and anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anabolic and hypolipidemic effects, while higher doses may lead to toxic or adverse effects . Studies have shown that this compound has a threshold effect, where its beneficial effects are observed within a specific dosage range . Beyond this range, the compound may induce toxicity or other adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and activation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion to active metabolites . These metabolic pathways are essential for the compound’s biological activity, as they regulate its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by specialized transporters, which facilitate its uptake and distribution within target tissues . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for its role in modulating cellular processes and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ecdysterone 20,22-monoacetonide typically involves the acylation of 20-hydroxyecdysone. The process includes the reaction of 20-hydroxyecdysone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monoacetonide derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of 20-hydroxyecdysone from plant sources such as Rhaponticum carthamoides and subsequent chemical modification. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ecdysterone 20,22-monoacetonide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Introduction of different functional groups through reactions with halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ecdysterone 20,22-monoacetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in insect development and metamorphosis.
Medicine: Explored for its potential anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory effects.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Comparison with Similar Compounds
20-Hydroxyecdysone: The parent compound, widely studied for its biological activity.
Turkesterone: Another ecdysteroid with similar anabolic properties.
Inokosterone: A structurally related compound with distinct biological effects.
Uniqueness: Ecdysterone 20,22-monoacetonide is unique due to its enhanced stability and biological activity compared to its parent compound, 20-hydroxyecdysone. The acetonide modification provides increased resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNYSDWRVKVJY-VUYJMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346563 | |
Record name | 20-Hydroxyecdysone 20,22-acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-96-5 | |
Record name | 20-Hydroxyecdysone 20,22-acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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